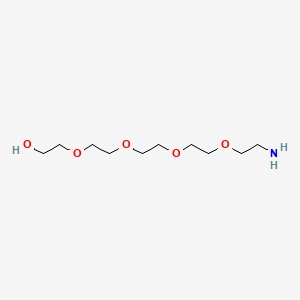

NH2-PEG5-OH

Description

Properties

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO5/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h12H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOUHEFHTMMUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG5-OH: Core Properties and Primary Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG5-OH is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length, characterized by a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other, connected by a five-unit ethylene (B1197577) glycol chain. This specific structure imparts a unique combination of properties, making it a valuable tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The hydrophilic PEG spacer enhances the solubility and stability of conjugated molecules, while the terminal functional groups allow for the covalent linkage of two different molecular entities.[2] This guide provides a comprehensive overview of this compound, including its physicochemical properties, primary functions, detailed experimental protocols, and visualizations of its role in key biological processes.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application in research and development.

| Property | Value |

| Chemical Formula | C10H23NO5 |

| Molecular Weight | 237.29 g/mol |

| CAS Number | 34188-11-9 |

| Appearance | Solid, semi-solid, or liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in water and most organic solvents |

| Storage Conditions | Store at -20°C to -80°C, protected from light and moisture.[1] |

| IUPAC Name | 14-amino-3,6,9,12-tetraoxatetradecan-1-ol |

Primary Functions and Applications

The primary utility of this compound lies in its role as a flexible and hydrophilic linker in the construction of complex biomolecules. Its heterobifunctional nature allows for sequential and controlled conjugation reactions.

Linker for Antibody-Drug Conjugates (ADCs)

In the design of ADCs, this compound can be used as a non-cleavable linker to connect a cytotoxic payload to a monoclonal antibody.[1] The PEG spacer enhances the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile.[3]

Component in PROTAC Synthesis

This compound is a commonly employed building block in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The PEG linker provides the necessary spatial orientation and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.[4]

Surface Modification of Nanoparticles

The hydrophilic properties of the PEG chain in this compound make it suitable for the surface modification of nanoparticles. This process, known as PEGylation, can improve the biocompatibility of nanoparticles, reduce non-specific protein adsorption, and prolong their circulation time in vivo.

Bioconjugation and Protein Modification

The amine and hydroxyl termini of this compound can be selectively functionalized to react with various groups on proteins, peptides, and other biomolecules. This allows for the creation of custom bioconjugates with enhanced therapeutic or diagnostic properties.

Quantitative Impact of PEGylation on Therapeutic Proteins

The conjugation of PEG linkers, such as this compound, to therapeutic proteins can significantly alter their pharmacokinetic and pharmacodynamic properties. The following tables summarize representative data on the effects of PEGylation.

Table 1: Pharmacokinetic Profile Comparison of PEGylated vs. Non-PEGylated Proteins [5]

| Protein | Parameter | Non-PEGylated | PEGylated | Fold Change |

| Interferon α-2a | Absorption Half-life | 2.3 hours | 50 hours (40 kDa branched PEG) | ~22x |

| Interferon α-2b | Serum Half-life | 4 hours | 40 hours (20 kDa linear PEG) | 10x |

| Uricase | In vivo Half-life (rats) | ~2 hours | 22.8 hours (di-PEGylated) | ~11.4x |

| Fab' Fragment | Terminal Half-life (T1/2β) | 22.7 hours | 45.8 hours (1 x 40 kDa PEG) | ~2x |

Table 2: Biological Activity Comparison of PEGylated vs. Non-PEGylated Proteins [5]

| Protein | Assay | Non-PEGylated Activity | PEGylated Activity (Relative to Non-PEGylated) |

| Interferon α-2a | Antiviral Activity | 100% | 7% (40 kDa branched PEG) |

| G-CSF | In vitro Proliferation | 100% | 33% (20 kDa linear PEG) |

| Uricase | Enzymatic Activity | 100% | 76% (di-PEGylated) |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and similar heterobifunctional PEG linkers. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Activation of this compound via Carboxylation

To enable conjugation to primary amines, the terminal hydroxyl group of this compound must first be converted to a carboxylic acid.

Materials:

-

This compound

-

Succinic anhydride (B1165640)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add succinic anhydride (1.5 equivalents) and TEA (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with a 5% aqueous HCl solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to yield the carboxylated product, NH2-PEG5-COOH.

Protocol 2: Amide Bond Formation for Protein Conjugation

This protocol describes the conjugation of the carboxylated NH2-PEG5-COOH to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

-

NH2-PEG5-COOH (from Protocol 1)

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

-

Conjugation Buffer: PBS, pH 7.2-7.5[6]

-

Quenching Solution: 1 M Tris-HCl or 1 M glycine, pH 7.5

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Carboxylated PEG:

-

Conjugation to Protein:

-

Quenching:

-

Purification:

Protocol 3: Purification and Characterization of Conjugates

A. Purification by Size-Exclusion Chromatography (SEC):

-

Equilibrate an SEC column (e.g., Sephadex G-25 or equivalent) with PBS or the desired storage buffer.

-

Load the quenched reaction mixture onto the column.

-

Elute the protein conjugate with the equilibration buffer. The larger, higher molecular weight conjugate will elute first, followed by the smaller, unreacted PEG linker and quenching reagents.

-

Collect fractions and monitor the protein concentration using UV-Vis spectroscopy at 280 nm.

-

Pool the fractions containing the purified conjugate.

B. Characterization by Mass Spectrometry (MS):

-

Analyze the purified conjugate using MALDI-TOF or ESI-MS to determine the molecular weight and the degree of PEGylation (the number of PEG chains attached to the protein).[8] A successful conjugation will result in a mass increase corresponding to the molecular weight of the attached this compound linker(s).

C. Characterization by HPLC:

-

Assess the purity of the conjugate and separate different PEGylated species using reversed-phase or size-exclusion HPLC.[8]

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and signaling pathways involving this compound and similar linkers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Amino-PEG5-alcohol (CAS: 34188-11-9)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Amino-PEG5-alcohol (CAS No. 34188-11-9), a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is an essential tool in bioconjugation, drug delivery systems, and materials science due to its dual functionality and hydrophilic properties.

Core Specifications and Properties

Amino-PEG5-alcohol is a PEG derivative featuring a primary amine (-NH₂) group on one end and a hydroxyl (-OH) group on the other, separated by a 5-unit PEG spacer.[1] This structure provides aqueous solubility and a flexible linkage for conjugating diverse molecules.[2][3][4]

| Identifier | Value | Source(s) |

| CAS Number | 34188-11-9 | [1][5][6] |

| Molecular Formula | C₁₀H₂₃NO₅ | [1][2][4][5][6] |

| Molecular Weight | 237.29 g/mol | [1][2][5] |

| IUPAC Name | 14-amino-3,6,9,12-tetraoxatetradecan-1-ol | |

| Synonyms | NH2-PEG5-OH, 1-Amino-14-hydroxy-3,6,9,12-tetraoxatetradecane | [5] |

| Parameter | Value | Source(s) |

| Purity | Typically ≥95%; lots available at >98% | [3][4][6][7] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [4] |

| Storage Condition | -20°C for long-term storage | [4] |

Chemical Reactivity and Applications

The utility of Amino-PEG5-alcohol stems from its heterobifunctional nature. The terminal amine and hydroxyl groups can participate in orthogonal reactions, allowing for sequential conjugation of different molecules.

-

Primary Amine (-NH₂): The nucleophilic amine group readily reacts with various electrophiles. Common applications include conjugation to:

-

Hydroxyl (-OH): The terminal alcohol provides a secondary site for modification. It can be:

-

Further derivatized to introduce other functional groups (e.g., tosylates, mesylates for reaction with nucleophiles).

-

Used for attachment to surfaces or other molecules through reactions like esterification.

-

This dual reactivity makes it a valuable component in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[8]

Caption: Functional overview of Amino-PEG5-alcohol as a heterobifunctional linker.

Representative Experimental Protocol

The following is a generalized protocol for the conjugation of Amino-PEG5-alcohol to a protein containing an N-hydroxysuccinimide (NHS) ester.

Disclaimer: This is a representative workflow. Optimal conditions (e.g., pH, buffer composition, molar ratios, reaction time) must be determined empirically for each specific application.

-

NHS-activated protein in a suitable amine-free buffer (e.g., PBS, HEPES)

-

Amino-PEG5-alcohol

-

Reaction Buffer: Amine-free buffer, pH 7.5-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., size-exclusion chromatography, dialysis)

-

Preparation of Reagents:

-

Dissolve the NHS-activated protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Dissolve Amino-PEG5-alcohol in the Reaction Buffer to create a 10-50 mM stock solution. Prepare this solution immediately before use.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the Amino-PEG5-alcohol solution to the protein solution.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

-

-

Purification:

-

Remove excess, unreacted Amino-PEG5-alcohol and quenching reagent from the protein conjugate using size-exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Analysis:

-

Confirm successful conjugation using appropriate analytical techniques, such as SDS-PAGE (which may show a shift in molecular weight) or Mass Spectrometry (for precise mass determination).

-

Caption: General experimental workflow for protein conjugation using Amino-PEG5-alcohol.

Safety and Handling

Based on available safety data, Amino-PEG5-alcohol should be handled with care in a laboratory setting.

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][9]

-

Precautions: Use in a well-ventilated area.[9] Avoid breathing vapors or mist.[9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9] Wash hands thoroughly after handling.[9]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before use for complete safety and handling information.

References

- 1. Amino-PEG5-alcohol (34188-11-9) for sale [vulcanchem.com]

- 2. cenmed.com [cenmed.com]

- 3. Amino-PEG5-alcohol, CAS 34188-11-9 | AxisPharm [axispharm.com]

- 4. Amino-PEG5-alcohol, 34188-11-9 | BroadPharm [broadpharm.com]

- 5. 14-Amino-3,6,9,12-tetraoxatetradecan-1-ol | C10H23NO5 | CID 21737076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. Buy Amino-PEG5-alcohol | 34188-11-9 | >98% [smolecule.com]

- 8. Amino-PEG5-alcohol | 34188-11-9 [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

In-Depth Technical Guide to NH2-PEG5-OH: Properties, Applications, and Protocols

For Immediate Release

This technical guide provides a comprehensive overview of the heterobifunctional linker, NH2-PEG5-OH, tailored for researchers, scientists, and professionals in the field of drug development and nanotechnology. This document outlines its core physicochemical properties, presents detailed experimental protocols for its application, and visualizes a common experimental workflow.

Core Properties of this compound

This compound, also known as amino-PEG5-alcohol, is a versatile crosslinking reagent characterized by a terminal primary amine group and a hydroxyl group, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This hydrophilic spacer enhances solubility in aqueous media, a critical feature for biological applications.[1] The amine group readily reacts with carboxylic acids, activated NHS esters, and carbonyls, while the hydroxyl group can be further derivatized, making it a valuable tool in bioconjugation and surface modification.[2][3]

| Property | Value | Source |

| Chemical Formula | C10H23NO5 | [4][5][6] |

| Molecular Weight | 237.3 g/mol | [4][5] |

| IUPAC Name | 14-amino-3,6,9,12-tetraoxatetradecan-1-ol | [4] |

| CAS Number | 34188-11-9 | [4][5] |

| Appearance | Solid, Semi-solid, or liquid | [4] |

| Purity | ≥95% | [5] |

| Storage Conditions | Keep in a dark place, sealed in dry, at 2-8°C | [4] |

Key Applications in Research and Development

The unique properties of this compound make it suitable for a wide range of applications, including:

-

Medical Research and Drug Delivery: It is used in drug release systems, nanotechnology, and new materials research.[5] PEGylation, the process of attaching PEG chains to molecules, can improve the pharmacokinetic properties of therapeutic agents by increasing their stability, solubility, and circulation time while reducing immunogenicity.[3][6]

-

Bioconjugation: The dual functionality of this compound allows for the precise linking of different molecules, such as attaching targeting ligands to drug carriers.

-

Surface Modification: This linker can be used to modify the surfaces of materials like biosensors and medical implants to reduce non-specific protein binding and improve biocompatibility.[7]

-

Nanoparticle Functionalization: this compound is employed to functionalize nanoparticles, enhancing their stability and enabling the attachment of targeting molecules for applications like targeted drug delivery and bio-imaging.

Experimental Protocol: Functionalization of Carboxylated Nanoparticles

This protocol details the methodology for conjugating this compound to nanoparticles that have carboxyl groups on their surface, a common scenario in nanoparticle-based drug delivery systems. This procedure utilizes the well-established EDC/NHS chemistry to form a stable amide bond.

Materials:

-

Carboxylated Nanoparticles (e.g., iron oxide or gold nanoparticles)

-

This compound

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: 0.1 M PBS (Phosphate-Buffered Saline), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

-

Deionized (DI) water

Procedure:

-

Activation of Carboxyl Groups on Nanoparticles: a. Disperse the carboxylated nanoparticles in the Activation Buffer at a concentration of 1 mg/mL. b. Prepare a fresh solution of EDC (2-fold molar excess to carboxyl groups) and NHS (5-fold molar excess to carboxyl groups) in the Activation Buffer. c. Add the EDC/NHS solution to the nanoparticle suspension. d. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction forms amine-reactive NHS esters on the nanoparticle surface.

-

Conjugation of this compound: a. Dissolve this compound in the Coupling Buffer. b. Add the this compound solution to the activated nanoparticle suspension. A molar excess of the PEG linker is recommended to ensure complete surface coverage. c. Incubate the reaction mixture for 2-4 hours at room temperature with continuous mixing.

-

Quenching and Purification: a. To deactivate any unreacted NHS esters, add the Quenching Buffer to the reaction mixture and incubate for 30 minutes. b. Purify the functionalized nanoparticles from excess reagents. For magnetic nanoparticles, this can be achieved by placing the reaction tube on a magnetic separator and washing the pelleted nanoparticles multiple times with the Coupling Buffer and then DI water. For other types of nanoparticles, centrifugation or dialysis can be used. c. Resuspend the final this compound functionalized nanoparticles in a suitable buffer for storage or further use.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the functionalization of carboxylated nanoparticles with this compound.

Caption: Workflow for nanoparticle functionalization.

This guide serves as a foundational resource for the application of this compound in advanced research and development projects. For specific applications, optimization of the described protocols may be necessary.

References

- 1. NH2-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 2. benchchem.com [benchchem.com]

- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biochempeg.com [biochempeg.com]

The Strategic Role of PEG Spacers in Mitigating Steric Hindrance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the challenge of steric hindrance—the spatial obstruction between molecules that can impede or prevent interactions—is a critical hurdle. The covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, has emerged as a paramount strategy to overcome this obstacle. Functioning as flexible, hydrophilic spacers, PEG linkers provide the necessary distance and conformational freedom for biomolecules to interact effectively with their targets. This in-depth technical guide elucidates the multifaceted role of PEG spacers in reducing steric hindrance, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Fundamental Mechanism of PEG Spacers in Overcoming Steric Hindrance

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. When used as a spacer in bioconjugation, it acts as a flexible arm that distances a conjugated molecule (e.g., a drug, a dye, or another protein) from the surface of a biomolecule (e.g., an antibody or enzyme). This separation is crucial for maintaining the biological activity of the parent molecule.[]

The primary mechanisms by which PEG spacers mitigate steric hindrance include:

-

Increased Spatial Separation: The length of the PEG chain directly correlates with the distance between the two conjugated entities. This increased separation prevents the conjugated payload from physically blocking the active or binding sites of the biomolecule.[]

-

Enhanced Flexibility: The inherent flexibility of the PEG chain allows the attached molecule to navigate and orient itself optimally for interaction with its target, bypassing bulky domains on the biomolecule's surface.

-

Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG creates a hydration shell around the conjugate.[] This not only improves solubility, particularly for hydrophobic payloads, but also prevents non-specific interactions and aggregation that can lead to steric hindrance and loss of function.[2]

The choice of PEG spacer length is a critical parameter. While a longer PEG chain can provide greater separation, an excessively long chain may wrap around the biomolecule, creating a new form of steric hindrance.[] Therefore, the optimal PEG length must often be determined empirically for each specific application.[][3]

Quantitative Impact of PEG Spacers

The effect of PEG spacers on the properties of bioconjugates is quantifiable and has been demonstrated across various applications, including antibody-drug conjugates (ADCs), protein therapeutics, and diagnostic reagents.

Influence on Binding Affinity and Biological Activity

The length of the PEG spacer can significantly impact the binding affinity of a ligand to its receptor and the overall biological activity of a therapeutic molecule.

| Molecule/System | PEG Spacer Length | Effect on Binding Affinity (IC50/KD) | Reference |

| natGa-NOTA-PEGn-RM26 (Bombesin antagonist) | PEG2 (n=2) | IC50: 3.1 ± 0.2 nM | [4][5] |

| PEG3 (n=3) | IC50: 3.9 ± 0.3 nM | [4] | |

| PEG4 (n=4) | IC50: 5.4 ± 0.4 nM | [4][5] | |

| PEG6 (n=6) | IC50: 5.8 ± 0.3 nM | [4][5] | |

| 68Ga-labeled PSMA inhibitors | PEG4 | IC50: 8.06 ± 0.91 nM | [6] |

| PEG8 | IC50: 6.13 ± 0.79 nM | [6] | |

| Affibody-MMAE Conjugates | No PEG | IC50: 4.9 nM (NCI-N87 cells) | [7] |

| 4 kDa PEG | IC50: 31.9 nM (NCI-N87 cells) | [7] | |

| 10 kDa PEG | IC50: 111.3 nM (NCI-N87 cells) | [7] |

Table 1: Effect of PEG Spacer Length on Binding Affinity and In Vitro Cytotoxicity. This table illustrates that the optimal PEG spacer length is highly dependent on the specific molecular context. In some cases, shorter spacers lead to better binding, while in others, a longer spacer is required to overcome steric hindrance at the binding site.

Impact on Pharmacokinetics

PEGylation is a well-established method for improving the pharmacokinetic (PK) profile of therapeutic proteins by increasing their hydrodynamic radius, which in turn reduces renal clearance and extends circulation half-life.

| Protein | PEG Moiety | Parameter | Non-PEGylated | PEGylated | Fold Change | Reference |

| Interferon α-2a | 40 kDa branched PEG | Absorption Half-life | 2.3 hours | 50 hours | ~22x | [8] |

| Interferon α-2b | 20 kDa linear PEG | Serum Half-life | 4 hours | 40 hours | 10x | [8] |

| Uricase | di-PEGylated | In vivo Half-life (rats) | ~2 hours | 22.8 hours | ~11.4x | [8] |

| Proticles | 111In-labeled | Blood concentration (1h p.i.) | 0.06 % ID/g | 0.23 % ID/g | ~3.8x | [8][9] |

Table 2: Comparison of Pharmacokinetic Parameters for PEGylated and Non-PEGylated Proteins. The data clearly demonstrates the significant extension of in vivo half-life and circulation time achieved through PEGylation.

Signaling Pathways Involving PEGylated Therapeutics

The ability of PEGylated therapeutics to effectively engage with their targets and modulate signaling pathways is a direct consequence of overcoming steric hindrance.

Caption: PEGylated Interferon-α signaling cascade.

The PEG spacer on interferon-α (IFN-α) allows for effective binding to the IFNAR receptor, initiating the JAK-STAT signaling pathway.[10][11][12][13][14] This leads to the transcription of interferon-stimulated genes (ISGs), which produce antiviral proteins.[10][11][14]

Caption: Action of PEG-L-asparaginase on leukemic cells.

PEG-L-asparaginase acts by depleting the circulating levels of L-asparagine, an amino acid essential for the proliferation of certain leukemic cells.[4][15][16][17][18] The PEG spacer shields the enzyme from proteolytic degradation and the host immune system, prolonging its activity and reducing immunogenicity.[4][16][18]

Experimental Protocols

The successful implementation of PEGylation requires robust and well-defined experimental protocols. The following are detailed methodologies for two common PEGylation chemistries.

Protocol for Amine-Reactive PEGylation of Antibodies using NHS Esters

This protocol describes the conjugation of a PEG-NHS ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

mPEG-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

-

Antibody Preparation: Ensure the antibody solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the antibody concentration to the desired level.

-

PEG-NHS Ester Preparation: Allow the vial of mPEG-NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of mPEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution with gentle stirring.

-

Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume to maintain protein stability.

-

Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-4 hours.

-

-

Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

-

Characterization: Analyze the PEGylated antibody using SDS-PAGE to confirm an increase in molecular weight and determine the degree of PEGylation using techniques like mass spectrometry.

Protocol for Thiol-Reactive PEGylation of Proteins using Maleimide (B117702)

This protocol is for the site-specific conjugation of a PEG-Maleimide to free cysteine residues on a protein.

Materials:

-

Protein with free cysteine residues (5-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)

-

Reducing agent (e.g., TCEP-HCl), if necessary

-

PEG-Maleimide

-

Reaction buffer (thiol-free, e.g., PBS, pH 6.5-7.5)

-

Quenching reagent (e.g., N-acetyl cysteine)

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

-

Protein Preparation (if necessary): If the protein does not have accessible free cysteines, reduce interchain disulfide bonds by incubating with a 5-10 molar excess of a reducing agent like TCEP-HCl at 37°C for 1-2 hours. Remove the excess reducing agent using a desalting column.

-

PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in the reaction buffer immediately before use.

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the PEG-Maleimide to the protein solution.

-

Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

-

-

Quenching the Reaction (Optional): Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetyl cysteine, and incubating for 30 minutes.

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG and other small molecules.

-

Characterization: Confirm conjugation and purity using methods such as SDS-PAGE and mass spectrometry.

Visualizing Experimental Workflows

Clear and logical workflows are essential for the successful design and execution of bioconjugation experiments.

Caption: A streamlined workflow for ADC development.

This workflow outlines the key stages in the development of an antibody-drug conjugate, from the initial selection of components to the final functional characterization of the purified conjugate.

Conclusion

PEG spacers are indispensable tools in modern bioconjugation and drug development, offering a versatile and effective solution to the pervasive challenge of steric hindrance. By providing spatial separation, flexibility, and improved physicochemical properties, PEG linkers enable the creation of highly functional and therapeutically effective bioconjugates. The rational design of PEGylated molecules, informed by quantitative data and executed with robust experimental protocols, is crucial for optimizing their performance. As the field continues to advance, a deeper understanding of the interplay between PEG spacer characteristics and the biological activity of the conjugate will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 2. mascogroup.com [mascogroup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of Pegaspargase? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - Influence of length and flexibility of spacers on the binding affinity of divalent ligands [beilstein-journals.org]

- 10. ashpublications.org [ashpublications.org]

- 11. ClinPGx [clinpgx.org]

- 12. Novel Pegylated Interferon for the Treatment of Chronic Viral Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]

- 14. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanistic studies of PEG-asparaginase-induced liver injury and hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancercareontario.ca [cancercareontario.ca]

- 17. Pegaspargase - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 18. youtube.com [youtube.com]

Introduction to PEGylation for Improving Drug Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic agent, has emerged as a crucial strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of various molecules.[1] One of the most significant advantages of PEGylation is its ability to substantially improve the solubility of poorly water-soluble drugs, thereby increasing their bioavailability and therapeutic efficacy.[2][3] This technical guide provides an in-depth overview of the core principles of PEGylation for solubility enhancement, detailed experimental protocols for key methodologies, and quantitative data to support formulation and development decisions.

Core Principles of PEGylation for Solubility Enhancement

The primary mechanism by which PEGylation increases drug solubility is through the introduction of the hydrophilic PEG polymer chain.[3] PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer that, when conjugated to a hydrophobic drug molecule, imparts its favorable solubility characteristics to the entire conjugate.[2] This process effectively creates a hydrophilic shield around the drug, increasing its hydrodynamic volume and preventing aggregation.[1][4]

The key advantages of using PEGylation to improve drug solubility include:

-

Increased Aqueous Solubility : The most direct benefit, allowing for the formulation of poorly soluble compounds for parenteral and other administration routes.[4]

-

Enhanced Bioavailability : By improving solubility and dissolution rates, PEGylation can lead to higher absorption and overall bioavailability.

-

Reduced Aggregation : The steric hindrance provided by the PEG chains prevents the self-aggregation of drug molecules, which is a common issue with hydrophobic compounds.

-

Improved Pharmacokinetics : Beyond solubility, PEGylation also increases the in vivo half-life of drugs by reducing renal clearance and protecting them from enzymatic degradation.[2][3]

Quantitative Impact of PEGylation on Drug Solubility

The effectiveness of PEGylation in enhancing solubility has been demonstrated for a wide range of therapeutic agents. The following table summarizes the quantitative improvement in solubility for several key drugs upon PEGylation.

| Drug | PEGylation Strategy | Solubility before PEGylation | Solubility after PEGylation | Fold Increase | Reference(s) |

| Paclitaxel | PEGylated liposomal formulation | ~1 µg/mL | Up to 3.39 mg/mL (in hydration media with 3% Tween 80) | >3000 | [1][5][6] |

| Docetaxel | PEG-PLA-PEG micellar formulation | Very low | Significantly increased (7000-fold for a PEG-DTX conjugate) | ~7000 | [6][7] |

| Simvastatin | Solid dispersion with PEG | 8.74 µg/mL | 24.83 µg/mL | ~2.8 | [8] |

| Acetaminophen | Solid dispersion with PEG 4000 | 12.2 mg/mL | Increased (specific value dependent on formulation) | - | [9] |

| Valdecoxib | Solid dispersion with PEG 4000 | Low | Linear increase with polymer concentration | - | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the PEGylation of a therapeutic agent to improve its solubility.

PEGylation of a Protein via NHS Ester Chemistry

This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.[11][12]

Materials:

-

Protein of interest

-

Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS), pH 7.2-8.0[13]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system (e.g., Size Exclusion Chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[14]

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent like DMSO or DMF, and then dilute it in the reaction buffer.[12]

-

PEGylation Reaction: Add the activated PEG solution to the protein solution. A 5- to 50-fold molar excess of the PEG reagent is a common starting point.[13]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[13]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[13]

-

Purification: Remove unreacted PEG and byproducts, and purify the PEGylated protein using Size Exclusion Chromatography (SEC).[]

PEGylation of a Thiol-Containing Molecule via Maleimide (B117702) Chemistry

This protocol outlines the conjugation of a maleimide-activated PEG to a molecule containing a free thiol (sulfhydryl) group, such as a cysteine residue in a protein or a small molecule.[16][17]

Materials:

-

Thiol-containing molecule

-

Maleimide-activated PEG

-

Reaction Buffer: PBS, pH 6.5-7.5 (thiol-free)[16]

-

Quenching reagent (optional): Small molecule thiol (e.g., 2-mercaptoethanol (B42355) or L-cysteine)[16]

-

Purification system (e.g., SEC or RP-HPLC)

Procedure:

-

Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If possible, degas the buffer to minimize thiol oxidation.[16]

-

PEG-Maleimide Preparation: Dissolve the maleimide-activated PEG in the reaction buffer immediately before use.

-

PEGylation Reaction: Add the PEG-maleimide solution to the thiol-containing molecule solution. A 10- to 20-fold molar excess of PEG-maleimide is often used.[17]

-

Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[16][17]

-

Quenching (Optional): To cap any unreacted maleimide groups, add a slight molar excess of a small molecule thiol and incubate for an additional 30 minutes.[16]

-

Purification: Purify the PEGylated conjugate using an appropriate chromatography method such as SEC for proteins or RP-HPLC for small molecules.[18]

Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[][19]

Materials:

-

Crude PEGylation reaction mixture

-

SEC column with an appropriate molecular weight range

-

HPLC or FPLC system

-

SEC Running Buffer (e.g., PBS, pH 7.4)[18]

Procedure:

-

System Preparation: Equilibrate the SEC column with at least two column volumes of the SEC running buffer.[18]

-

Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[18]

-

Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should be kept small (2-5% of the column volume) for optimal resolution.[18]

-

Elution: Elute the sample with the SEC running buffer at a constant flow rate.[18]

-

Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and free PEG.[18]

-

Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.[18]

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[20][21]

Materials:

-

Test compound (un-PEGylated and PEGylated forms)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Glass vials with stoppers

-

Shaking incubator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)[22]

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the test compound to a glass vial.[21]

-

Solvent Addition: Add a known volume of the aqueous buffer to the vial.

-

Equilibration: Tightly stopper the vials and place them in a shaking incubator for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[22][23]

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method.[20]

High-Throughput Kinetic Solubility Assay using Nephelometry

Kinetic solubility is often measured in early drug discovery and can be assessed in a high-throughput manner using nephelometry, which measures light scattering from precipitated particles.[24][25]

Materials:

-

Test compounds (dissolved in DMSO as stock solutions)

-

Aqueous buffer

-

Microtiter plates (e.g., 384-well)[25]

-

Nephelometer

Procedure:

-

Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[26]

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final compound concentrations.[26]

-

Incubation: Mix the contents and incubate the plate at a controlled temperature for a set period (e.g., 2 hours).[26]

-

Measurement: Measure the light scattering in each well using a nephelometer to detect the presence of precipitate.[26]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.[27]

Visualization of Workflows and Concepts

General Workflow for PEGylation and Characterization

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 3. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]

- 4. nhsjs.com [nhsjs.com]

- 5. researchgate.net [researchgate.net]

- 6. sid.ir [sid.ir]

- 7. brieflands.com [brieflands.com]

- 8. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Protein PEGylation [jenkemusa.com]

- 12. broadpharm.com [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. confluore.com [confluore.com]

- 16. benchchem.com [benchchem.com]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. agilent.com [agilent.com]

- 20. enamine.net [enamine.net]

- 21. bioassaysys.com [bioassaysys.com]

- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 23. downloads.regulations.gov [downloads.regulations.gov]

- 24. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 25. bmglabtech.com [bmglabtech.com]

- 26. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 27. sygnaturediscovery.com [sygnaturediscovery.com]

Understanding the amine and hydroxyl reactive groups

An In-Depth Technical Guide to Amine and Hydroxyl Reactive Groups

Introduction

In the landscape of drug development, bioconjugation, and materials science, the functional groups present on a molecule dictate its reactivity and potential for modification. Among the most ubiquitous and vital are the amine (-NH₂) and hydroxyl (-OH) groups. Found abundantly in biomolecules such as proteins, peptides, and nucleic acids, their chemical properties are fundamental to creating stable conjugates, developing novel therapeutics, and understanding biological processes.[1][2] This technical guide provides a comprehensive exploration of the core reactivity of amine and hydroxyl groups, offering detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and drug development professionals.

Chapter 1: Core Principles of Reactivity

The utility of amine and hydroxyl groups in chemical modifications stems primarily from their nucleophilic nature. However, their reactivity is distinct and heavily influenced by the local chemical environment, particularly pH.

Amine Groups: Primary amines are among the most nucleophilic functional groups in biological samples, making them a common target for conjugation.[3] They are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[3][4] At physiological pH, these amines are typically protonated (-NH₃⁺), which renders them less reactive. The reaction with electrophiles requires the amine to be in its deprotonated, nucleophilic state (-NH₂). Therefore, most amine-reactive conjugations are performed at a pH of 7.2 to 9.0.[5][6]

Hydroxyl Groups: The hydroxyl group, present in amino acids like serine, threonine, and tyrosine, as well as in carbohydrates, is also nucleophilic.[2][7] However, it is significantly less nucleophilic than a primary amine, presenting a challenge for selective modification, especially in aqueous environments where water itself is a competing hydroxyl-containing molecule.[2] Targeting hydroxyl groups often requires specific catalysts or reaction conditions to enhance their reactivity or the use of protecting groups for more reactive moieties like amines.[2][8]

Influence of pH and pKa: The reactivity of both groups is governed by their pKa. A functional group is most reactive when the pH of the solution is above its pKa, ensuring it is deprotonated.[9] The pKa of the N-terminal α-amine is ~9.0-9.5, while the ε-amine of lysine is ~10.5. The hydroxyl groups of serine and threonine are much less acidic (pKa > 13), making them poor nucleophiles at neutral pH. The phenolic hydroxyl of tyrosine is more acidic (pKa ~10.5), allowing for modification at higher pH.[9]

Chapter 2: Amine-Reactive Chemistry

The high nucleophilicity and accessibility of primary amines on protein surfaces make them the most common targets for bioconjugation.[3] A vast array of electrophilic reagents has been developed to react specifically with these groups, primarily through acylation or alkylation.[3]

Key Amine-Reactive Chemistries:

-

N-Hydroxysuccinimide (NHS) Esters: This is the most popular class of amine-reactive reagents. NHS esters react with primary amines in a pH range of 7.2-9.0 to form stable and irreversible amide bonds, releasing N-hydroxysuccinimide as a byproduct.[5][10] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[3]

-

Imidoesters: These reagents react with primary amines between pH 8-10 to form amidine bonds. A key feature of this reaction is that it preserves the positive charge of the original amine, which can be important for maintaining the native structure and function of the protein.[3]

-

Aldehydes: Reagents like glutaraldehyde (B144438) and formaldehyde (B43269) react with primary amines to form an initial Schiff base (imine), which can then be stabilized by a reducing agent such as sodium cyanoborohydride to form a stable secondary amine linkage.[5][11]

-

Epoxides (Oxiranes): Epoxides react with primary amines through a nucleophilic ring-opening mechanism, forming a stable carbon-nitrogen bond. This chemistry is valuable for surface modifications and creating polymeric materials.[5][12]

Quantitative Data for Amine-Reactive Reactions

| Reagent Class | Target Group | Reactive Group | pH Range | Reaction Product | Key Considerations |

| NHS Esters | Primary Amine (-NH₂) | N-Hydroxysuccinimide Ester | 7.2 - 9.0[6] | Amide Bond | Prone to hydrolysis at high pH; amine-containing buffers (e.g., Tris) are incompatible.[3][10] |

| Imidoesters | Primary Amine (-NH₂) | Imidoester | 8.0 - 10.0[3] | Amidine Bond | Preserves positive charge of the amine; reagent has a short half-life.[3] |

| Aldehydes | Primary Amine (-NH₂) | Aldehyde (-CHO) | Alkaline pH[11] | Secondary Amine (post-reduction) | Forms a Schiff base intermediate that requires reduction for stability.[5] |

| Isothiocyanates | Primary Amine (-NH₂) | Isothiocyanate (-NCS) | ~9.0 - 10.0 | Thiourea Bond | A traditional method, famously used in FITC labeling.[3] |

| NHS Ester Stability (Half-life of Hydrolysis) | |

| Condition | Half-life |

| pH 7.0, 0°C | 4-5 hours[3] |

| pH 8.6, 4°C | 10 minutes[3] |

| pH 9.0 | < 9 minutes[6] |

Chapter 3: Hydroxyl-Reactive Chemistry

Targeting hydroxyl groups is more challenging due to their lower nucleophilicity compared to amines and thiols.[2] However, their modification is crucial for studying processes like glycosylation and phosphorylation and for crosslinking certain polymers.

Key Hydroxyl-Reactive Chemistries:

-

Carbodiimide-Mediated Reactions (EDC): While commonly used to couple carboxylic acids to amines, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also facilitate the formation of an ester bond between a carboxylate and a hydroxyl group, though this is less efficient.[13][14] The reaction activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which can then be attacked by the hydroxyl nucleophile.[15]

-

Epoxides and Aldehydes: Similar to their reactions with amines, these reagents can also react with hydroxyl groups. Epoxides form stable ether bonds, while aldehydes can form hemiacetal/acetal bonds.[12][16]

-

Borates: Borax is a well-known crosslinker for diol-containing polymers like polyvinyl alcohol (PVA), forming borate-ester bonds with hydroxyl groups.[17]

-

Enzymatic Methods: Enzymes such as lipases can be used to achieve highly specific and regioselective O-acylation of hydroxyl groups, even in the presence of other nucleophiles.[2]

Quantitative Data for Hydroxyl Radical Reactions

The following table presents aqueous-phase reaction rate constants for the oxidation of various amines by hydroxyl radicals, which is a key reaction in atmospheric chemistry and provides insight into the relative reactivity of molecules containing these functional groups.

| Compound | pH | Rate Constant (k) M⁻¹ s⁻¹ |

| Monoethanolamine (MEA) | 5 | 4.6 ± 0.27 × 10⁸[18] |

| Diethanolamine | 5 | 9.3 × 10⁸[18] |

| Triethanolamine | 5 | 4.9 × 10⁸[18] |

| Diethylamine (DEA) | 5 | 3.7 × 10⁸[18] |

| Diethylamine (DEA) - Neutral Form | 7-11 | (4.9 ± 0.1) × 10⁹[19] |

| Diethylamine (DEA) - Protonated Form | 7-11 | (1.5 ± 0.4) × 10⁸[19] |

| Dimethylamine (DMA) - Neutral Form | 7-11 | (3.3 ± 0.2) × 10⁹[19] |

| Dimethylamine (DMA) - Protonated Form | 7-11 | (9.5 ± 1.2) × 10⁶[19] |

| Ammonia (B1221849) (NH₃) - Neutral Form | 7-11 | (1.8 ± 0.4) × 10⁸[19] |

| Ammonium (NH₄⁺) - Protonated Form | 7-11 | (2.3 ± 0.5) × 10⁶[19] |

Chapter 4: Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol describes a typical procedure for conjugating an NHS ester-functionalized molecule (e.g., a fluorescent dye) to a protein by targeting its primary amines.[10][20][21]

Materials:

-

Protein of interest (1-10 mg/mL)

-

NHS ester-functionalized label

-

Amine-free reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[10][20]

-

Quenching buffer: 1 M Tris-HCl or 1 M glycine, pH ~8.0

-

Organic solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[22]

-

Size-exclusion chromatography (SEC) or desalting column.

Methodology:

-

Prepare the Protein Solution: Dissolve or buffer-exchange the protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris.[10]

-

Prepare the NHS Ester Solution: Allow the vial of NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the NHS ester in a small volume of DMF or DMSO to create a concentrated stock solution.[22]

-

Perform the Labeling Reaction:

-

Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][10] If the label is light-sensitive, protect the reaction from light.

-

Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[3][6]

-

Purify the Conjugate: Remove excess, unreacted label and reaction byproducts by passing the mixture through a desalting or SEC column equilibrated with a suitable storage buffer (e.g., PBS).[6][22]

Protocol 2: Two-Step EDC/Sulfo-NHS Coupling of a Biomolecule to Carboxylate Particles

This protocol activates carboxyl groups on a surface to make them reactive toward amine groups on a biomolecule. This two-step method minimizes polymerisation of the biomolecule.[15][23]

Materials:

-

Carboxylated particles (e.g., beads, nanoparticles)

-

Amine-containing biomolecule (e.g., antibody, peptide)

-

Activation Buffer: 50-100 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[15][23]

-

EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[15]

-

Quenching Solution: 100 mM Ethanolamine or 0.2 M Glycine.[23]

-

Washing Buffer: PBS with 0.05% Tween-20.

Methodology:

-

Prepare Particles: Wash the carboxylated particles with Activation Buffer to remove any preservatives. Resuspend in Activation Buffer.

-

Activate Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[23]

-

Add EDC and Sulfo-NHS to the particle suspension. Typical final concentrations are 2-5 mM for EDC and 5-10 mM for Sulfo-NHS, but this may require optimization.[15]

-

Incubate for 15-30 minutes at room temperature with gentle mixing.[23]

-

-

Wash Activated Particles: Remove excess EDC and Sulfo-NHS by centrifuging the particles and resuspending them in Coupling Buffer. Repeat this wash step 2-3 times.[23]

-

Couple the Biomolecule:

-

Dissolve the amine-containing biomolecule in Coupling Buffer.

-

Add the biomolecule solution to the washed, activated particle suspension.

-

Incubate for 2-4 hours at room temperature (or overnight at 4°C) with gentle rotation.[23]

-

-

Quench Unreacted Sites: Add the Quenching Solution to block any remaining active NHS-ester sites on the particles. Incubate for 30 minutes.[23]

-

Final Wash: Wash the final conjugated particles multiple times with Washing Buffer to remove non-covalently bound biomolecules. Resuspend in a suitable storage buffer.

Chapter 5: Applications in Drug Development & Signaling

The reactivity of amine and hydroxyl groups is central to both the mechanism of action of drugs and the strategies used to discover and develop them.

Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of therapeutics that combine the targeting specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[24] The most common conjugation strategies involve linking the drug to the antibody via its surface-exposed primary amines on lysine residues.[25] The ADC binds to a specific antigen on a tumor cell, is internalized, and releases its cytotoxic payload, leading to targeted cell death.[24]

Post-Translational Modifications (PTMs) and Signaling: Cellular signaling pathways are heavily regulated by PTMs that modify the side chains of amino acids.

-

Phosphorylation: The addition of a phosphate group to the hydroxyl groups of serine, threonine, or tyrosine is a critical PTM that acts as a molecular switch to activate or deactivate enzymes (kinases/phosphatases) and regulate countless signaling pathways.[7]

-

Ubiquitination and Acetylation: The attachment of ubiquitin or an acetyl group to the primary amine of lysine residues are key modifications that can tag a protein for degradation or influence gene expression, respectively.[7]

Chapter 6: Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Khan Academy [khanacademy.org]

- 8. benchchem.com [benchchem.com]

- 9. Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules [biosyn.com]

- 10. benchchem.com [benchchem.com]

- 11. Glutaraldehyde - Wikipedia [en.wikipedia.org]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. interchim.fr [interchim.fr]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. US4100137A - Crosslinking of hydroxyl-containing polymers with polyaldehyde compounds - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 20. interchim.fr [interchim.fr]

- 21. neb.com [neb.com]

- 22. glenresearch.com [glenresearch.com]

- 23. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 24. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. agilent.com [agilent.com]

Amino-PEG5-alcohol: A Technical Guide to its Physical Form and Appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Amino-PEG5-alcohol, a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative. This document is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies.

Physical and Chemical Properties

Amino-PEG5-alcohol is a versatile linker molecule characterized by a terminal primary amine group and a hydroxyl group, separated by a five-unit polyethylene glycol chain. Its physical state at ambient temperature is typically a colorless to slightly hazy, viscous liquid. The observed state can be influenced by purity and the presence of moisture. While some suppliers may provide it as a solid powder, this is generally characteristic of higher molecular weight PEGs. Given its relatively low molecular weight, the liquid form is more common.

The hydrophilic nature of the PEG spacer imparts excellent solubility in aqueous media and a variety of organic solvents, making it a valuable reagent in bioconjugation and drug delivery applications.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Amino-PEG5-alcohol.

| Property | Value |

| Molecular Formula | C10H23NO5 |

| Molecular Weight | 237.3 g/mol |

| CAS Number | 34188-11-9 |

| Appearance | Colorless to slightly hazy, viscous liquid |

| Purity | Typically ≥95% |

| Boiling Point | 346.3 ± 32.0 °C (Predicted)[1] |

| Solubility | Highly soluble in Water, DMSO, DMF, and DCM[2] |

| Storage Conditions | -20°C, protected from moisture |

Experimental Protocols

The following sections detail generalized experimental methodologies for the characterization of Amino-PEG5-alcohol's physical properties and its application in bioconjugation.

Determination of Physical Properties

2.1.1 Density Measurement

The density of liquid Amino-PEG5-alcohol can be determined using a pycnometer.

-

Apparatus: Pycnometer (10 cm³), analytical balance (±0.1 mg accuracy), constant temperature water bath (±0.1 K).

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass.

-

Fill the pycnometer with purified water of a known temperature and record the mass. This allows for the calibration of the pycnometer's volume.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with Amino-PEG5-alcohol and immerse it in a constant temperature water bath until thermal equilibrium is reached.

-

Record the mass of the pycnometer filled with the sample.

-

Calculate the density using the mass of the sample and the calibrated volume of the pycnometer.

-

2.1.2 Boiling Point Determination

The boiling point can be determined using a standard laboratory distillation apparatus.

-

Apparatus: Round-bottom flask, distillation head with a thermometer, condenser, receiving flask, heating mantle.

-

Procedure:

-

Place a small volume of Amino-PEG5-alcohol in the round-bottom flask with a few boiling chips.

-

Assemble the distillation apparatus.

-

Gently heat the sample using the heating mantle.

-

The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature on the thermometer during distillation.

-

Bioconjugation Protocol: PEGylation of a Protein

This protocol outlines a general procedure for the covalent attachment of Amino-PEG5-alcohol to a protein via its primary amine group, reacting with an activated carboxylic acid on the protein.

-

Materials: Amino-PEG5-alcohol, target protein with an accessible carboxylic acid group, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), reaction buffer (e.g., MES or PBS, pH 6.0-7.4), quenching solution (e.g., hydroxylamine), purification column (e.g., size-exclusion or ion-exchange chromatography).

-

Procedure:

-

Protein Preparation: Dissolve the target protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

-

Activation of Carboxylic Acid: Add a molar excess of EDC and NHS to the protein solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.

-

PEGylation Reaction: Add a molar excess of Amino-PEG5-alcohol to the activated protein solution. The reaction is typically allowed to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching solution to react with any unreacted activated esters.

-

Purification: Remove unreacted PEG reagent and byproducts by purifying the PEGylated protein using an appropriate chromatography technique.

-

Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the degree of PEGylation.

-

Visualizations

Experimental Workflow for Protein PEGylation

The following diagram illustrates a typical workflow for the PEGylation of a protein using Amino-PEG5-alcohol.

Caption: A generalized workflow for the bioconjugation of a protein with Amino-PEG5-alcohol.

References

The Double-Edged Sword: A Technical Guide to the Biocompatibility and Low Immunogenicity of PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) (PEG) linkers are a cornerstone in the development of advanced therapeutics and drug delivery systems, prized for their ability to enhance biocompatibility and confer "stealth" properties to conjugated molecules. This in-depth technical guide explores the multifaceted role of PEG in mediating biological interactions. We delve into the mechanisms by which PEGylation reduces protein adsorption and masks epitopes to minimize immune recognition. Conversely, we examine the growing body of evidence highlighting the immunogenic potential of PEG, leading to the formation of anti-PEG antibodies and complement activation, which can significantly impact the safety and efficacy of PEGylated therapeutics. This guide provides a comprehensive overview of the critical parameters influencing these outcomes, detailed experimental protocols for their assessment, and visual representations of the key biological pathways involved.

The Dichotomy of PEG: Biocompatible Shield and Potential Immunogen

PEGylation, the covalent or non-covalent attachment of PEG chains to molecules, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The hydrophilic and flexible nature of PEG chains creates a hydration shell around the conjugated entity, which imparts several beneficial properties.

1.1. Mechanisms of Enhanced Biocompatibility

The primary mechanism by which PEGylation enhances biocompatibility is through steric hindrance . The dynamic and voluminous PEG chains create a physical barrier that reduces the adsorption of opsonins and other plasma proteins. This "stealth" effect minimizes recognition by the mononuclear phagocyte system (MPS), thereby prolonging circulation half-life and increasing the probability of reaching the target site.[1][2][3] Furthermore, by masking surface epitopes of the parent molecule, PEGylation can significantly reduce its immunogenicity.[4]

1.2. The Immunological Paradox: When PEG Elicits an Immune Response

Despite its widespread use as a biocompatible polymer, PEG is not immunologically inert. A growing body of evidence indicates that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies .[5][6] These antibodies can be pre-existing in a significant portion of the population due to exposure to PEG in everyday products or can be induced by treatment with PEGylated therapeutics.

The presence of anti-PEG antibodies can have significant clinical consequences:

-

Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly of the IgM isotype, can bind to PEGylated drugs, leading to their rapid clearance from circulation, often through uptake by macrophages in the liver and spleen. This phenomenon can drastically reduce the therapeutic efficacy of the drug.[5][6][7][8][9]

-

Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and PEGylated therapeutics can trigger complement activation, leading to hypersensitivity reactions ranging from mild allergic responses to life-threatening anaphylaxis.[10]

-

Reduced Efficacy: Besides the ABC phenomenon, anti-PEG antibodies can also neutralize the therapeutic effect of the drug by sterically hindering its interaction with its target.

Data Presentation: The Influence of PEG Linker Properties

The biocompatibility and immunogenicity of PEG linkers are not intrinsic properties but are influenced by a multitude of factors. Understanding these relationships is crucial for the rational design of PEGylated therapeutics.

Table 1: Effect of PEG Molecular Weight on Biocompatibility and Immunogenicity

| PEG Molecular Weight (kDa) | Reduction in Protein Adsorption | Macrophage Uptake | Circulation Half-Life (t½) | Anti-PEG Antibody Induction | Complement Activation |

| < 2 | Low | High | Short | Low | Variable |

| 2 - 5 | Moderate | Moderate | Moderate | Moderate | Variable |

| 10 | High | Low | Long | High | Variable |

| 20 | Very High | Very Low | Very Long | High | Increased Bb and C4d levels[10] |

| > 40 | Very High | Very Low | Very Long | Very High | Can cause cellular vacuolation[11] |

Table 2: Effect of PEG Grafting Density on Biocompatibility

| PEG Grafting Density | Conformation | Protein Adsorption | Macrophage Association | Circulation Half-Life (t½) |

| Low (d > RF) | Mushroom | High | High | Short |

| High (d < RF) | Brush | Low[12][13] | Low[3] | Long[2][14][15] |

d = graft spacing, RF = Flory radius

Table 3: Effect of PEG Architecture on Biocompatibility and Pharmacokinetics

| PEG Architecture | Protein Adsorption | Circulation Half-Life (t½) | Clearance |

| Linear | Effective reduction | Generally shorter than branched of similar MW[16] | Faster than branched of similar MW[4] |

| Branched | Potentially more effective reduction | Generally longer than linear of similar MW[16] | Slower than linear of similar MW[4] |

Table 4: Cytotoxicity of PEG Derivatives

| PEG Derivative | Cell Line | Assay | Incubation Time (h) | IC50 (mg/mL) |

| Triethylene Glycol (TEG) | HeLa | MTT | 24 | 19.8[17] |

| Triethylene Glycol (TEG) | L929 | MTT | 24 | 12.4[17] |

| PEG 1000 | L929 | MTT | 24 | 22.5[18] |

| PEG 4000 | L929 | MTT | 24 | 20.0[18] |

| mPEGMA-500 | HeLa | MTT | 24 | 4.7[18][19] |

| mPEGMA-500 | L929 | MTT | 24 | 5.3[18][19] |

| mPEGA-480 | HeLa | MTT | 24 | 0.2[17] |

| mPEGA-480 | L929 | MTT | 24 | 0.1[17] |

Experimental Protocols

Accurate assessment of the biocompatibility and immunogenicity of PEG linkers is paramount for preclinical and clinical development. This section provides detailed methodologies for key in vitro assays.

3.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibodies

This protocol describes a direct ELISA for the detection of anti-PEG IgG and IgM in serum or plasma.

-

Materials:

-

High-binding 96-well microplate

-

PEG-antigen for coating (e.g., mPEG-NH2)

-

Coating Buffer (e.g., PBS, pH 7.4)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Sample Diluent (e.g., 1% BSA in PBS)

-

Serum/plasma samples and controls (positive and negative)

-

HRP-conjugated anti-human IgG and IgM detection antibodies

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

-

-

Procedure:

-

Coating: Dilute the PEG-antigen to a final concentration of 10-20 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

-

Washing: Repeat the washing step.

-

Sample Incubation: Dilute serum samples and controls in Sample Diluent (e.g., 1:100). Add 100 µL of the diluted samples to the appropriate wells and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG or IgM in Sample Diluent. Add 100 µL to the respective wells and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step, increasing the number of washes to five.

-

Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

3.2. In Vitro Complement Activation Assay (SC5b-9 ELISA)

This protocol measures the formation of the soluble terminal complement complex (SC5b-9) as an indicator of complement activation.

-

Materials:

-

Human serum

-

PEGylated test material

-

Positive control (e.g., Zymosan)

-

Negative control (e.g., PBS)

-

Commercial SC5b-9 ELISA kit

-

Microplate reader

-

-

Procedure:

-

Incubation: In a microcentrifuge tube, incubate human serum with the PEGylated test material at various concentrations for 30-60 minutes at 37°C. Include positive and negative controls.

-

Sample Dilution: After incubation, dilute the serum samples according to the instructions of the commercial SC5b-9 ELISA kit.

-

ELISA for SC5b-9: Follow the manufacturer's protocol for the ELISA kit. This typically involves adding diluted samples, standards, and controls to a microplate pre-coated with an anti-SC5b-9 antibody, followed by incubation, washing, addition of a detection antibody, substrate, and stop solution.

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the concentration of SC5b-9 in the samples by comparing their absorbance to the standard curve. An increase in SC5b-9 levels in the presence of the PEGylated material compared to the negative control indicates complement activation.

-

3.3. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of PEG derivatives on cell viability.

-

Materials:

-

Cell line (e.g., HeLa, L929)

-

Complete culture medium

-

PEG derivatives of interest

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the PEG derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

3.4. Bicinchoninic Acid (BCA) Protein Assay for Protein Adsorption

This protocol quantifies the amount of protein adsorbed to a PEGylated surface.

-

Materials:

-

PEGylated surface

-

Protein solution (e.g., BSA, Fibrinogen)

-

PBS

-

BCA Protein Assay Kit

-

Microplate reader

-

-

Procedure:

-

Incubation: Incubate the PEGylated surface with the protein solution for a defined period at 37°C.

-

Washing: Gently wash the surface with PBS to remove non-adsorbed protein.

-